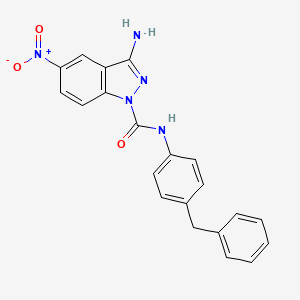
3,3'-(Dithiodi-4,1-phenylene)bis-2-propenoic Acid; 4,4'-Dithiodi-cinnamic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Dithiodi-4,1-phenylene)bis-2-propenoic Acid typically involves the reaction of 4,4’-dithiodiphenol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the thiol groups. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Types of Reactions:
Oxidation: The thiol groups in the compound can undergo oxidation to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The propenoic acid groups can participate in nucleophilic substitution reactions, particularly with nucleophiles such as amines and alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous or organic solvents.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of thiol groups.
Substitution: Formation of amides or esters depending on the nucleophile used.
Applications De Recherche Scientifique
3,3’-(Dithiodi-4,1-phenylene)bis-2-propenoic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential in modifying proteins through thiol-disulfide exchange reactions.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable disulfide bonds.
Mécanisme D'action
The mechanism by which 3,3’-(Dithiodi-4,1-phenylene)bis-2-propenoic Acid exerts its effects is primarily through its thiol-disulfide chemistry. The compound can form and break disulfide bonds, which is crucial in various biochemical processes. The molecular targets include proteins and enzymes that contain cysteine residues, allowing for the modification of their structure and function .
Comparaison Avec Des Composés Similaires
3,3’-(1,3-Phenylene)bis(2-propenoic acid): Similar structure but lacks the disulfide linkage.
4,4’-Dithiodiphenol: Contains the disulfide linkage but lacks the propenoic acid groups.
4,4’-Dithiodi-cinnamic Acid: Another name for the same compound.
Uniqueness: 3,3’-(Dithiodi-4,1-phenylene)bis-2-propenoic Acid is unique due to the combination of disulfide linkages and propenoic acid groups, which confer both reactivity and stability. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and materials science .
Propriétés
Formule moléculaire |
C18H14O4S2 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
(E)-3-[4-[[4-[(E)-2-carboxyethenyl]phenyl]disulfanyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C18H14O4S2/c19-17(20)11-5-13-1-7-15(8-2-13)23-24-16-9-3-14(4-10-16)6-12-18(21)22/h1-12H,(H,19,20)(H,21,22)/b11-5+,12-6+ |
Clé InChI |
AUSTUSJOMJITTD-YDWXAUTNSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)O)SSC2=CC=C(C=C2)/C=C/C(=O)O |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)O)SSC2=CC=C(C=C2)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester](/img/structure/B12339378.png)

![2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole](/img/structure/B12339386.png)




![tert-Butyl 3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12339426.png)
![(5E,8E,11E)-13-[(2S,3R)-3-[(E)-pent-2-enyl]oxiran-2-yl]trideca-5,8,11-trienoic acid](/img/structure/B12339427.png)
![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12339428.png)
![Benzenepropanoic acid, beta-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-hydroxy-, 3a-(acetyloxy)-4-(benzoyloxy)-1a,1b,3a,3b,4,5,6,7,10,11,11a,11b-dodecahydro-5,10-dihydroxy-8,11a,12,12-tetramethyl-11-oxo-5,9-methano-3H-cyclodec[b]oxireno[d]-7-oxabicyclo[4.2.0]oct-7-yl ester](/img/structure/B12339432.png)

![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12339441.png)

